molecular formula C5H3ClF2N2 B8191182 2-(chloromethyl)-4,6-difluoropyrimidine

2-(chloromethyl)-4,6-difluoropyrimidine

Cat. No.: B8191182
M. Wt: 164.54 g/mol
InChI Key: JNIPGKXSTWTVSN-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4,6-difluoropyrimidine is a heterocyclic organic compound with the molecular formula C5H3ClF2N2 It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,6-difluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloromethylpyrimidine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,6-difluoropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(chloromethyl)-4,6-difluoropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in medicinal and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of fluorine atoms.

    2-Chloromethyl-4,6-dichloropyrimidine: Contains chlorine atoms at the 4 and 6 positions instead of fluorine.

    2-Chloromethyl-4,6-dibromopyrimidine: Bromine atoms replace the fluorine atoms.

Uniqueness

2-(chloromethyl)-4,6-difluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-(chloromethyl)-4,6-difluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPGKXSTWTVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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